An In-depth Technical Guide to 1-Methyl-4-piperidinemethanol (CAS 20691-89-8)
An In-depth Technical Guide to 1-Methyl-4-piperidinemethanol (CAS 20691-89-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-piperidinemethanol, with the CAS number 20691-89-8, is a heterocyclic alcohol that serves as a versatile building block in the chemical and pharmaceutical industries.[1] Its structure, featuring a piperidine ring with a methyl group on the nitrogen and a hydroxymethyl group at the 4-position, imparts unique reactivity and potential biological activity.[2] This compound is a key intermediate in the synthesis of a wide range of molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and polymers.[3][4] Furthermore, emerging research has highlighted its potential as a direct pharmacological agent, notably as a kinase inhibitor with antitumor properties.[5][6]
This technical guide provides a comprehensive overview of 1-Methyl-4-piperidinemethanol, including its chemical and physical properties, detailed synthesis protocols, spectral data, and a review of its applications in drug discovery and development, with a focus on its potential as a VEGFR-2 inhibitor.
Chemical and Physical Properties
1-Methyl-4-piperidinemethanol is typically a colorless to pale yellow liquid at room temperature.[6] The presence of the tertiary amine and primary alcohol functional groups dictates its chemical reactivity, offering sites for various chemical transformations.[7] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 20691-89-8 | [1] |
| Molecular Formula | C₇H₁₅NO | [5] |
| Molecular Weight | 129.20 g/mol | [5] |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point | 108 °C at 10 mmHg | [3][8] |
| Density | 0.981 g/mL at 25 °C | [3] |
| Refractive Index | 1.476 | [3] |
| pKa (predicted) | 14.94 ± 0.10 | [3] |
| InChI Key | KJZLJGZZDNGGCA-UHFFFAOYSA-N | [3] |
| SMILES | CN1CCC(CC1)CO | [6] |
Spectroscopic Data
The structural identity of 1-Methyl-4-piperidinemethanol can be confirmed by various spectroscopic methods. The following tables summarize the key spectral data.
3.1. NMR Spectroscopy [8]
| ¹H NMR (300MHz, CDCl₃) | ¹³C NMR (75.5 MHz, CDCl₃) |
| δ (ppm) | Assignment |
| 1.28 (dq, J = 12.2, 3.7Hz, 2H) | 3-Hax, 5-Hax |
| 1.38-1.55 (m, 1H) | 4-H |
| 1.68-1.79 (m, 2H) | 3-Heq, 5-Heq |
| 1.93 (dt, J = 11.8, 2.3Hz, 2H) | 2-Hax, 6-Hax |
| 2.26 (s, 3H) | N-CH₃ |
| 2.82-2.92 (m, 2H) | 2-Heq, 6-Heq |
| 3.12 (sbr, 1H) | OH |
| 3.46 (d, J = 6.4 Hz, 2H) | CH₂OH |
3.2. Mass Spectrometry [8]
| MS (70eV, EI) | |
| m/z | Relative Intensity (%) |
| 129 | 55 |
| 128 | 100 |
| 112 | 10 |
| 98 | 21 |
3.3. Infrared Spectroscopy
| IR (ATR-Neat) | |
| Technique | ATR-Neat (DuraSamplIR II) |
| Source of Spectrum | Bio-Rad Laboratories, Inc. |
Note: Specific peak assignments for the IR spectrum are not detailed in the search results but a representative spectrum is available on PubChem.[7]
Experimental Protocols
The synthesis of 1-Methyl-4-piperidinemethanol can be achieved through several routes. Below are detailed protocols for two common methods.
4.1. Synthesis via Reduction of Ethyl 1-Methylpiperidine-4-carboxylate
This method involves the reduction of the corresponding ester using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[8]
Experimental Workflow:
Protocol:
-
A solution of ethyl 1-methylpiperidine-4-carboxylate (10.1 g, 59.0 mmol) in ethyl ether (40 mL) is slowly added dropwise to a suspension of lithium aluminum hydride (2.46 g, 64.9 mmol) in ethyl ether (200 mL) at 0 °C.[9]
-
The reaction mixture is allowed to gradually warm to room temperature and is stirred continuously for 4 hours.[9]
-
The reaction is then quenched by the slow addition of water (10 mL), and stirring is continued for an additional 30 minutes.[9]
-
The resulting white precipitate is removed by filtration and washed thoroughly with ethyl ether (250 mL).[9]
-
The filtrate is concentrated under reduced pressure to remove the solvent, yielding an oily product.[9]
-
The crude product is purified by distillation under reduced pressure (boiling point 108 °C, 14 mbar) to give 1-Methyl-4-piperidinemethanol as a colorless oil (6.40 g, 84% yield).[9]
4.2. Synthesis via Reduction of 1-Methyl-4-piperidone
Another common approach is the reduction of the corresponding ketone, 1-methyl-4-piperidone, using a milder reducing agent such as sodium borohydride. While a detailed protocol for this specific transformation was not found in the search results, a general procedure based on similar reductions is provided below.
Experimental Workflow:
General Protocol:
-
Dissolve 1-methyl-4-piperidone in a suitable alcoholic solvent, such as methanol or ethanol, and cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by adding water. The pH may be adjusted with a dilute acid.
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product, typically by distillation under reduced pressure.
Applications in Drug Discovery and Development
1-Methyl-4-piperidinemethanol is a valuable scaffold in medicinal chemistry.[10] The piperidine moiety is a common structural feature in many bioactive molecules, particularly those targeting the central nervous system.[11] This compound serves as a crucial intermediate in the synthesis of various therapeutic agents.[7]
5.1. Antitumor and Kinase Inhibitory Activity
Recent studies have identified (1-Methylpiperidin-4-yl)methanol as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and vesicular glutamate transporter 2 (vglut2).[5][6] It is also reported to be active against human tumor xenografts.[5] In vitro experiments have shown that it can inhibit cellular proliferation by blocking protein synthesis and causing cell cycle arrest at the G1 phase.[5] This suggests potential as an antitumor agent that may inhibit tumor growth without significant toxicity to normal tissues.[6] While the compound is described as a "potent inhibitor," specific IC₅₀ values for 1-Methyl-4-piperidinemethanol against VEGFR-2 were not found in the public domain during the literature search for this guide.
5.2. VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[12] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, activating multiple downstream signaling cascades.[1][8] These pathways, including the PLCγ/PKC/MAPK and PI3K/Akt pathways, ultimately lead to endothelial cell proliferation, migration, and survival.[1][7] Small molecule inhibitors, such as 1-Methyl-4-piperidinemethanol, can block these processes by inhibiting the kinase activity of VEGFR-2.
5.3. VEGFR-2 Kinase Inhibition Assay Protocol
To determine the inhibitory activity of compounds like 1-Methyl-4-piperidinemethanol against VEGFR-2, an in vitro kinase assay is typically performed. The following is a representative protocol based on commercially available assay kits.[13]
Protocol:
-
Master Mixture Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).[13]
-
Plate Setup: Add the master mix to the wells of a 96-well plate.[12]
-
Inhibitor Addition: Add serial dilutions of 1-Methyl-4-piperidinemethanol (dissolved in DMSO and diluted in 1x Kinase Buffer) to the 'Test Inhibitor' wells. Add buffer with the same DMSO concentration to the 'Positive Control' (no inhibitor) and 'Blank' (no enzyme) wells. The final DMSO concentration should not exceed 1%.[13]
-
Enzyme Addition: Initiate the reaction by adding a solution of recombinant human VEGFR-2 kinase to the 'Test Inhibitor' and 'Positive Control' wells. Add only buffer to the 'Blank' wells.[13]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[13]
-
Signal Detection: Stop the reaction and measure the kinase activity. This is often done using a luminescence-based assay (e.g., Kinase-Glo™) that quantifies the amount of ATP consumed. The amount of remaining ATP is inversely proportional to the kinase activity.[12][13]
-
Data Analysis: Subtract the 'Blank' readings from all other readings. Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Safety and Handling
1-Methyl-4-piperidinemethanol is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[14] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[15]
-
Handling: Wash hands thoroughly after handling.[15]
-
First Aid (Eyes): In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[14]
-
First Aid (Skin): In case of skin contact, wash with plenty of soap and water.[14]
-
Transport: It is not classified as dangerous goods for transport (ADR/RID, IMDG, IATA).[15]
Conclusion
1-Methyl-4-piperidinemethanol is a valuable chemical entity with significant applications as a synthetic intermediate and emerging potential as a direct pharmacological agent. Its role as a building block for complex pharmaceutical compounds is well-established. The identification of its potent inhibitory activity against VEGFR-2 opens new avenues for its investigation in the context of anticancer drug discovery. This guide has provided a comprehensive technical overview of its properties, synthesis, and biological context to support further research and development efforts in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. nbinno.com [nbinno.com]
- 5. (1-Methylpiperidin-4-yl)methanol | 20691-89-8 | FM12073 [biosynth.com]
- 6. CAS 20691-89-8: 1-Methyl-4-piperidinemethanol | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. 1-Methyl-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Antitumor activity of a piperidine phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
